4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSEOMUBUIONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine generally follows these key steps:
- Construction of the pyrazole core substituted with methyl and isobutyl groups.
- Introduction of the pyridine moiety at the 3-position of the pyrazole.
- Selective bromination at the 4-position of the pyrazole ring.
This approach leverages hydrazine derivatives, maleic acid diesters, and halogenation reagents to build the pyrazolylpyridine framework with desired substituents.
Preparation of Pyrazolylpyridine Core
According to a Chinese patent (CN111072630A), a preferred route to pyrazolylpyridine esters involves the reaction of 3-chloro-5-substituted-2-hydrazinopyridine with maleic acid diesters in an alkaline alcoholic solution. The reaction is conducted at 80-90 °C with dropwise addition of the maleic diester to form 3-hydroxy-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester sodium salts. Here, R can be alkyl groups such as isobutyl, methyl, or halogens like bromine.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-chloro-5-R-2-hydrazinopyridine + maleic acid diester in alkaline alcohol (0.6-1.2 mol/L sodium alkoxide), 80-90 °C, 30 min | Formation of 3-hydroxy-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester sodium salt |
| 2 | Distillation to recover solvent | Purified intermediate for bromination |
The molar ratio of hydrazinopyridine to maleic diester is optimally 1:1.05 to 1:1.2 for efficient conversion.
Bromination Step
The key bromination to introduce the bromine atom at the 4-position of the pyrazole ring is performed using phosphorus oxybromide (POBr3) or tribromooxyphosphorus reagents. The sodium salt intermediate is reacted with POBr3 in acetonitrile at 80-90 °C for approximately 80 minutes. The reaction yields the 3-bromo-1-(3-chloro-5-R-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester. Sodium bromide formed as a by-product is filtered and recovered, improving the process efficiency and reducing waste.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Sodium salt intermediate + POBr3 in acetonitrile, 80-90 °C, 80 min | 4-bromo substituted pyrazolylpyridine derivative |
This continuous two-step reaction avoids neutralization steps, enhancing yield and sustainability.
The introduction of the isobutyl group at the N-1 position of the pyrazole ring is typically achieved by alkylation of the pyrazole nitrogen with isobutyl halides under basic conditions. While specific procedures for this exact compound are scarce, analogous pyrazole alkylations involve:
- Deprotonation of the pyrazole NH using a strong base (e.g., sodium hydride or potassium carbonate).
- Subsequent nucleophilic substitution with isobutyl bromide or chloride.
This step is usually carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures.
Alternative Synthetic Routes and Catalytic Couplings
Literature on related pyrazolopyridine derivatives reveals palladium-catalyzed cross-coupling reactions as a versatile method to construct substituted pyrazolylpyridines. For example, Suzuki-Miyaura coupling between halogenated pyrazolyl intermediates and boronic acid derivatives of pyridine can be employed.
| Reaction Type | Key Reagents | Purpose |
|---|---|---|
| Palladium-catalyzed C-N coupling | Aryl halide + amine under Pd catalyst | Formation of C-N bond linking pyrazole and pyridine |
| Suzuki coupling | Aryl halide + boronic acid under Pd catalyst | Formation of C-C bond between pyrazole and pyridine rings |
Such methods allow for late-stage functionalization and substitution pattern diversification.
Summary Table of Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Formation of pyrazolylpyridine ester sodium salt | 3-chloro-5-R-2-hydrazinopyridine + maleic acid diester, sodium alkoxide, 80-90 °C | Molar ratio 1:1.05-1.2 |
| 2 | Bromination of pyrazole ring | POBr3 in acetonitrile, 80-90 °C, 80 min | Sodium bromide recovered |
| 3 | Alkylation of pyrazole N-1 | Isobutyl halide, base (NaH or K2CO3), DMF/DMSO | Introduces isobutyl substituent |
| 4 | Optional Pd-catalyzed coupling | Pd catalyst, aryl halide/boronic acid | For pyridine-pyrazole linkage |
Research Findings and Optimization Notes
- The continuous process combining ester formation and bromination without intermediate neutralization improves yield and reduces wastewater.
- Bromination with phosphorus oxybromide is selective and allows recovery of sodium bromide, enhancing sustainability.
- Alkylation conditions must be controlled to avoid over-alkylation or side reactions.
- Pd-catalyzed coupling reactions provide modular approaches for structural diversification, useful in medicinal chemistry applications.
- Spectral data (NMR, IR, MS) confirm the structure and purity of intermediates and final products, ensuring reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines a pyrazole moiety with a pyridine ring, characterized by the presence of a bromine atom and an isobutyl group. The molecular formula is , and it has a molecular weight of approximately 294.19 g/mol. The structural configuration contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in combating drug-resistant strains .
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways associated with cell proliferation and apoptosis . Further research is needed to elucidate its efficacy and safety in clinical settings.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize more complex organic molecules.
- Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored properties .
Material Science
In material science, the compound is explored for its potential applications in developing new materials with specific properties, such as enhanced thermal stability and solubility. Its unique chemical structure allows for modifications that can lead to innovative materials applicable in coatings, adhesives, and electronic devices .
Mechanism of Action
The mechanism of action of 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
Substituent Effects on Physicochemical Properties
Alkyl Chain Variations
- Isobutyl vs. Isopropyl : The isobutyl group in the target compound increases lipophilicity (predicted logP ~3.2) compared to the isopropyl analog (logP ~2.8), enhancing membrane permeability in biological systems. However, the bulkier isobutyl group may hinder binding in sterically constrained active sites .
- Chloroethyl vs. Isobutyl : The 2-chloroethyl substituent () introduces a polar, electron-withdrawing group, reducing logP (~2.5) and increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Halogen and Positional Effects
- Bromine : Present in all analogs, bromine’s electronegativity stabilizes the pyrazole ring via inductive effects, directing electrophilic substitution to specific positions.
- Pyridine-Pyrazole Connectivity : The target compound and analogs in and feature pyridine at the pyrazole 3-position, enabling planar conformations. In contrast, ’s compound attaches pyrazole to pyridine’s 3-position, disrupting conjugation and altering dipole moments .
Crystallographic and Computational Insights
- Crystallography : Structural data for analogs (e.g., ) are often resolved using SHELXL (), revealing planar pyridine-pyrazole systems with dihedral angles <10°, favoring π-stacking .
- Electronic Structure : Computational tools like Multiwfn () predict higher electron density at the pyridine nitrogen in the target compound compared to chloroethyl analogs, suggesting stronger Lewis basicity .
Biological Activity
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, which can influence its interaction with biological targets, making it a subject of interest in various pharmacological studies.
The molecular formula of this compound is with a molecular weight of approximately 280.16 g/mol. The presence of the bromine atom and the isobutyl group contributes to its reactivity and biological function.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and other substituents on the pyrazole ring can modulate binding affinities, potentially leading to various pharmacological effects, including enzyme inhibition and receptor modulation .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against certain pathogens. These compounds also displayed effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, indicating their potential utility in treating infections caused by resistant strains .
Anticancer Activity
The pyrazole framework has been associated with anticancer properties. Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, highlighting the therapeutic potential of these compounds in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole | Methyl group instead of isobutyl | Moderate antibacterial activity |
| 3-Methyl-1-phenyl-1H-pyrazole | Lacks bromine and isobutyl groups | Lower reactivity; less biological activity |
| 4-(4-bromo-1H-pyrazol-5-yl)pyridine | Contains a pyridine ring | Notable receptor binding properties |
This table illustrates how variations in structure can significantly impact biological activity, emphasizing the importance of specific functional groups in determining efficacy.
Study on Antimicrobial Properties
In a recent study evaluating several pyrazole derivatives, compound 7b , closely related to our target compound, exhibited remarkable antimicrobial activity with synergistic effects when combined with existing antibiotics like Ciprofloxacin. This suggests that structural modifications can enhance therapeutic efficacy against resistant bacterial strains .
Study on Anticancer Effects
Another investigation focused on the anticancer potential of pyrazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells at low concentrations (e.g., 10 μM). The study highlighted the importance of the pyrazole structure in targeting specific pathways involved in cell proliferation and survival .
Q & A
Synthesis and Purification Optimization
Q: What are the critical considerations for synthesizing 4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, and how can purity be optimized? A: Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling (as seen in pyridine derivatives in ) or nucleophilic substitutions on the pyrazole core. Key steps include:
- Substituent compatibility : The isobutyl group may require protection during bromination to prevent side reactions (analogous to chloroethyl protection in ).
- Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, validated via HPLC (as in ).
- Yield optimization : Catalysts like Pd/C () or temperature-controlled reflux ( ) enhance efficiency.
Crystallographic Data Interpretation
Q: How can crystallographic data for this compound be refined, and what intermolecular interactions are critical to report? A: Use SHELXL ( ) for refinement:
- Hydrogen-bond geometry : Measure distances (e.g., C–H⋯π interactions, d(H⋯Cg) ≈ 2.7–3.6 Å, as in ).
- π-π stacking : Report centroid-to-centroid distances (e.g., 3.6 Å for pyridine rings in ).
- Space group validation : Monoclinic C2/c symmetry is common for pyridine derivatives ( ).
- ORTEP-3 ( ) can visualize thermal ellipsoids and validate molecular geometry.
Contradictory Spectroscopic Data Resolution
Q: How to resolve discrepancies in NMR or mass spectrometry data for this compound? A:
- NMR : Compare coupling constants (e.g., pyrazole protons at δ 6.5–7.5 ppm, ) with computational predictions (DFT, ).
- Mass spectrometry : Confirm monoisotopic mass (e.g., ~298.98 Da for similar brominated pyrazoles, ) and address isotopic splitting from bromine (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br).
- Contradictions : Use deuterated solvents to eliminate exchangeable proton interference ().
Advanced Structural Modification Strategies
Q: How do substituents (e.g., isobutyl vs. chloroethyl) impact reactivity and crystallinity? A:
- Steric effects : Isobutyl groups increase steric hindrance, reducing reaction rates in electrophilic substitutions (cf. chloroethyl in ).
- Crystallinity : Bulky substituents (e.g., isobutyl) may disrupt π-π stacking, altering crystal packing ( ).
- Electronic effects : Electron-withdrawing bromine enhances electrophilic substitution at the pyridine ring ().
Computational Modeling of Electronic Properties
Q: What computational methods are suitable for predicting this compound’s electronic behavior? A:
- DFT calculations : Optimize geometry using B3LYP/6-31G* to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps (analogous to anthracene derivatives in ).
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites, as in ) using AutoDock Vina.
- Solvent effects : Include PCM models to simulate polar solvent environments ().
Biological Activity Profiling
Q: How to design assays for evaluating this compound’s bioactivity? A:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition, ) with IC₅₀ determination.
- Cellular uptake : Track via HPLC-MS in cell lysates ().
- SAR studies : Compare with fluorobenzyl or thiazolidinone analogs ( ) to identify critical pharmacophores.
Thermal Stability and Degradation Pathways
Q: What methodologies assess thermal stability, and how are degradation products characterized? A:
- TGA/DSC : Measure decomposition temperatures (e.g., ~200–250°C for similar heterocycles, ).
- LC-MS : Identify degradation products (e.g., debromination or isobutyl cleavage).
- Kinetic studies : Use Arrhenius plots to predict shelf-life under storage conditions ( ).
Handling and Safety Protocols
Q: What safety measures are essential for handling brominated pyrazole derivatives? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
